ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
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Overview
Description
Ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyrazine ring, with an ethyl ester group at the 6-position and a methyl group at the 7-position. It is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrole Ring: The initial step often involves the formation of a pyrrole ring through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclization to Form the Pyrazine Ring: The pyrrole derivative undergoes cyclization with appropriate reagents to form the pyrazine ring. This step may involve the use of catalysts such as palladium or copper.
Esterification: The final step involves esterification to introduce the ethyl ester group at the 6-position. This can be achieved using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate can be compared with other pyrrolopyrazine derivatives:
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Similar in structure but with different substituents, leading to varied biological activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds often exhibit kinase inhibitory activity, similar to this compound, but with different potency and selectivity profiles.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
87597-25-9 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6(2)7-9(13-8)12-5-4-11-7/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
SSAIXGZDMJDJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=NC=CN=C2N1)C |
Origin of Product |
United States |
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